N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide
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Overview
Description
N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a methoxyphenyl group and a piperidinyl group, making it a subject of interest for various chemical and biological studies.
Mechanism of Action
Target of Action
CCG-294056, also known as N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide, primarily targets the RhoA pathway . This pathway is involved in various cellular functions, including cell cycle progression, gene expression, and cytoskeletal dynamics .
Mode of Action
CCG-294056 inhibits the Rho/SRF-mediated transcriptional regulation . Serum response factor (SRF) and its cofactors, which include ternary complex factors and myocardin-related transcription factors, regulate various cellular functions . The compound modulates mitochondrial functions by inhibiting the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes .
Biochemical Pathways
CCG-294056 affects the mitochondrial oxidative phosphorylation pathway . It significantly reduces oxidative phosphorylation in a dose-dependent manner, leading to an increase in the glycolytic rate . This results in the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
Result of Action
The molecular and cellular effects of CCG-294056’s action include the downregulation of mitochondrial genes , leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . It also causes histone 4 at lysine-16 to undergo hyperacetylation . At the cellular level, it alters the actin cytoskeleton and mitochondria .
Action Environment
The action, efficacy, and stability of CCG-294056 can be influenced by various environmental factors. It is known that factors such as temperature, pH, and the presence of other molecules can affect the action of many compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the alkylation of primary amines and the reduction of nitriles and amides using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are selected for their ability to selectively reduce functional groups without affecting other reducible substituents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, and other nucleophilic species
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group and a piperidinyl group differentiates it from other similar compounds, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20-9-7-14(8-10-20)12-19-17(22)16(21)18-11-13-3-5-15(23-2)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZPPYJSRMLAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.